HEB protein

T‑cell development thymopoiesis knockout mouse

Procure authentic HEB protein (TCF12/HTF4) to ensure experimental fidelity in lymphocyte development research. Unlike generic E-protein reagents, HEB is uniquely required for the DN-to-DP transition in αβ T-cell development and iNKT cell commitment—functions its paralogs E2A and E2-2 cannot compensate for. The TCF12 locus encodes two functionally distinct isoforms, HEBCan and HEBAlt, with divergent regulatory capacities. Standard pan-HEB reagents obscure these critical isoform-specific layers, leading to irreproducible hematopoietic differentiation outcomes. Our HEB protein is validated for ChIP-grade applications, enabling precise mapping of HEB-bound regulatory elements at the Tcra locus and accurate assessment of small-molecule inhibitors on iNKT development. Choose isoform-characterized HEB reagents to recapitulate native regulatory complexity and avoid failed developmental rescue experiments.

Molecular Formula C9 H14 N2 O2
Molecular Weight 0
CAS No. 142661-93-6
Cat. No. B1177204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHEB protein
CAS142661-93-6
SynonymsHEB protein
Molecular FormulaC9 H14 N2 O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HEB Protein (TCF12, CAS 142661-93-6): Essential E‑Protein Transcription Factor for T‑Cell Development and Hematopoiesis


HEB protein (also known as TCF12, HTF4, or bHLHb20) is a basic helix‑loop‑helix (bHLH) transcription factor that belongs to the mammalian E‑protein family [1]. Encoded by the TCF12 gene, HEB recognizes and binds to E‑box consensus sequences (CANNTG) within the regulatory regions of target genes, thereby controlling lineage‑specific gene expression programs [2]. It is abundantly expressed in thymocytes and B‑cells and plays non‑redundant roles in lymphocyte development, mesodermal specification, and hematopoietic stem cell differentiation [3]. The TCF12 locus produces two functionally distinct isoforms—HEBCan and HEBAlt—through alternative transcriptional initiation and splicing, each exhibiting unique expression dynamics and regulatory capacities during T‑cell maturation [4]. Unlike its paralogs E2A (TCF3) and E2‑2 (TCF4), HEB is uniquely essential for the DN‑to‑DP transition in αβ T‑cell development and for the generation of invariant natural killer T (iNKT) cells [5].

Why E2A, E2‑2, or Generic bHLH Factors Cannot Substitute for HEB (TCF12) in Critical T‑Cell Checkpoints


Despite sharing ~70% amino acid identity within their bHLH domains, the three mammalian E‑proteins—E2A (TCF3), E2‑2 (TCF4), and HEB (TCF12)—exhibit non‑overlapping and dosage‑dependent requirements in lymphocyte development [1]. While E2A is absolutely essential for B‑cell lineage commitment, HEB and E2‑2 are not; however, HEB is uniquely required for the DN‑to‑DP transition during αβ T‑cell development, a checkpoint at which neither E2A nor E2‑2 can compensate [2]. Furthermore, the two alternative isoforms encoded by the TCF12 locus—HEBCan and HEBAlt—display divergent expression kinetics, post‑translational regulation, and functional outputs, meaning that standard anti‑HEB antibodies or recombinant HEB proteins lacking isoform‑specific characterization cannot recapitulate native regulatory complexity [3]. Consequently, experimental substitution of HEB with generic E‑protein reagents or paralogous constructs leads to failed developmental rescue, misinterpreted gene‑regulation data, and irreproducible hematopoietic differentiation outcomes [4].

Quantitative Differentiation of HEB (TCF12) from E2A (TCF3) and E2‑2 (TCF4) in Lymphocyte Development


HEB Knockout Reduces Thymic Cellularity by 5‑ to 10‑Fold, a Defect Not Recapitulated by E2A or E2‑2 Deficiency Alone

Targeted disruption of the HEB gene in mice results in a 5‑ to 10‑fold reduction in total thymic cellularity, caused by a specific developmental block at the DN‑to‑DP stage transition [1]. In contrast, E2A‑deficient mice show a less severe thymic phenotype—primarily a reduction in DN1‑DN2 progression—while E2‑2‑deficient thymocytes develop without gross abnormalities due to functional redundancy with co‑expressed E2A and HEB [2]. The quantitative severity and unique staging of the HEB knockout phenotype demonstrate that HEB performs a non‑redundant, gate‑keeping function at the β‑selection checkpoint that cannot be compensated by the other E‑proteins.

T‑cell development thymopoiesis knockout mouse

Simultaneous Deletion of HEB and E2A Produces a 20‑Fold Reduction in Thymic Cellularity and Complete Pre‑TCR Block, Revealing Non‑Redundant Synergy

In a double‑conditional knockout model (HEBᶠˡᵒˣ/ᶠˡᵒˣ; E2Aᶠˡᵒˣ/ᶠˡᵒˣ; Cre⁺), total thymic cellularity was reduced by an average of 20‑fold compared to wild‑type controls (6.7 ± 3.1 × 10⁶ cells vs. 134.4 ± 33.4 × 10⁶ cells) [1]. This severe phenotype was accompanied by a dramatic reduction in Pre‑Tα expression and a complete developmental arrest before pre‑TCR assembly, a phenotype not observed in single HEB or single E2A knockouts [2]. The data establish that HEB and E2A function synergistically at the pre‑TCR checkpoint, and that loss of HEB alone sensitizes thymocytes to E2A insufficiency, underscoring the unique contribution of HEB to pre‑TCR signaling competence.

conditional knockout thymocyte proliferation pre‑TCR

HEB Is Uniquely Required for iNKT Cell Development; HEB Knockout Mice Exhibit >90% Reduction in Thymic iNKT Cells

HEB‑deficient mice exhibit a profound, cell‑intrinsic block in invariant natural killer T (iNKT) cell development, with thymic iNKT cell numbers reduced by >90% at the earliest CD44ˡᵒʷ NK1.1⁻ progenitor stage [1]. This defect is accompanied by impaired Vα‑to‑Jα rearrangements at the Tcra locus, specifically affecting distal Jα segments, whereas E2A‑deficient mice retain substantial iNKT cell populations [2]. The iNKT lineage defect in HEB knockout mice is not rescued by transgenic expression of a rearranged αβ TCR, indicating that HEB provides a unique, non‑redundant transcriptional input essential for iNKT lineage commitment that cannot be substituted by E2A or E2‑2.

iNKT cell Tcra rearrangement lymphocyte maturation

HEBAlt and HEBCan Isoforms Exhibit Functionally Distinct Activities in T‑Cell Precursor Generation and Notch Collaboration

Retroviral transduction of hematopoietic stem cells with HEBAlt followed by OP9‑DL1 co‑culture generated significantly more early T‑lineage precursors and DP pre‑T cells compared to control‑transduced cells, whereas HEBCan‑transduced cells that maintained high transgene expression were inhibited in expansion and T‑cell developmental progression [1]. Moreover, HEBAlt collaborates with Delta‑like‑Notch signaling to suppress myeloid potential and enhance T‑cell progenitor generation, a property not shared by HEBCan [2]. At the post‑translational level, phosphorylation of a unique YYY motif within the HEBAlt‑specific Alt domain increases HEBAlt transcriptional activity by approximately 10‑fold in a JAK‑dependent manner, a regulatory layer absent in HEBCan [3].

alternative splicing T‑cell specification Notch signaling

HEB Is Required for Normal Pro‑B Cell Numbers; Combined HEB/E2‑2 Deficiency Ablates B‑Cell Development by >99%

In contrast to E2A, which is absolutely essential for B‑cell lineage establishment, HEB and E2‑2 are individually not essential for B‑cell commitment. However, HEB‑deficient mouse embryos exhibit a 50% reduction in pro‑B cell numbers, and mice transheterozygous for any two mutations among E2A, E2‑2, and HEB produce significantly fewer pro‑B cells than singly heterozygous littermates [1]. The combined disruption of E2‑2 and HEB results in a >99% reduction in maturing B‑cell numbers and a near‑complete block in B‑cell development, with failure to express the early lymphoid program in common lymphoid progenitors [2]. These data establish that while HEB is individually dispensable for B‑lineage commitment, it acts as a critical dosage‑dependent co‑regulator whose loss, particularly in combination with E2‑2 deficiency, profoundly impairs B‑lymphopoiesis.

B‑cell development pro‑B cells lymphoid specification

HEB Directly Transactivates the Notch1 Promoter, Establishing a Positive Feedback Loop Not Supported by E2A Alone

Luciferase reporter assays in NIH3T3 cells demonstrate that both E47 (the E2A‑encoded isoform) and HEB transactivate the Notch1 promoter containing E‑box binding sites; however, only HEB expression is sufficient to sustain a positive‑feedback loop wherein Notch1‑Delta‑like signaling induces HEBAlt, which in turn further upregulates Notch1 [1]. In HEB‑deficient thymocytes, Notch1 target gene expression (including Bcl11b) is reduced, and Notch1 activity cannot be fully restored by E2A alone [2]. Small interfering RNA (siRNA) inhibition of HEB alone is sufficient to decrease NOTCH1 expression in human cells, confirming a direct and non‑redundant role for HEB in Notch1 transcriptional control [3].

Notch1 transcriptional activation T‑ALL

High‑Value Application Scenarios for HEB (TCF12)‑Specific Reagents and Models


Pre‑TCR and β‑Selection Checkpoint Dissection in Thymocyte Development

HEB‑conditional knockout mice (e.g., Tcf12ᶠˡ/ᶠˡ; Lck‑Cre) are the gold‑standard model for studying the DN‑to‑DP transition and the β‑selection checkpoint. Single HEB deletion yields a 5‑ to 10‑fold reduction in thymic cellularity with accumulation of immature CD8⁺ single‑positive cells [1]. For complete ablation of the pre‑TCR checkpoint, double‑conditional deletion of HEB and E2A is required, which reduces thymic cellularity by 20‑fold and blocks Pre‑Tα expression [2]. These models are essential for preclinical evaluation of Notch1‑targeted therapies in T‑ALL and for screening small‑molecule modulators of E‑protein activity [3].

iNKT Cell Lineage Commitment and Invariant TCRα Rearrangement Studies

HEB knockout mice exhibit a >90% reduction in thymic iNKT cells at the earliest progenitor stage, a defect that cannot be rescued by transgenic αβ TCR expression [4]. This makes HEB‑deficient models uniquely suited for dissecting the transcriptional control of iNKT lineage commitment and for evaluating immunotherapies that target iNKT cell‑mediated anti‑tumor responses. Procurement of HEB‑specific antibodies validated for chromatin immunoprecipitation (ChIP) is critical for mapping HEB‑bound regulatory elements at the Tcra locus, particularly distal Jα segments, and for assessing the impact of candidate small‑molecule inhibitors on iNKT development [5].

HEBAlt Isoform‑Specific Functional Studies and Post‑Translational Regulation

The HEBAlt isoform, which contains a unique N‑terminal Alt domain with a JAK‑phosphorylatable YYY motif, confers a 10‑fold increase in transcriptional activity and uniquely collaborates with Notch signaling to suppress myeloid potential [6]. ALT‑Tg mice, which inducibly express HA‑tagged HEBAlt, enable precise in vivo studies of isoform‑specific functions [7]. For in vitro applications, recombinant HEBAlt protein or HEBAlt‑specific antibodies that do not cross‑react with HEBCan are required to accurately measure HEBAlt activity and its JAK‑dependent regulation in thymocyte signaling environments. Use of pan‑HEB reagents will obscure these isoform‑specific regulatory layers [8].

Notch1‑HEB Feedback Loop Analysis in T‑ALL and Endometriosis

HEB directly transactivates the Notch1 promoter and is itself induced by Notch signaling (via HEBAlt), establishing a positive feedback loop that drives T‑cell specification and is dysregulated in T‑cell acute lymphoblastic leukemia (T‑ALL) [9]. siRNA‑mediated knockdown of HEB alone decreases NOTCH1 expression in human cells [10]. Researchers investigating Notch1‑driven pathologies—including T‑ALL, endometriosis, and autoimmune disorders—require HEB‑specific shRNA/siRNA constructs, HEB‑targeted CRISPR‑Cas9 knockout cell lines, and validated anti‑HEB ChIP‑grade antibodies to disrupt or quantify this feedback loop. Generic E‑protein inhibitors or E2A‑specific reagents will not recapitulate the loss of HEB‑Notch1 crosstalk [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HEB protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.